molecular formula C25H32FN3O2 B12143092 N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide

N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide

Cat. No.: B12143092
M. Wt: 425.5 g/mol
InChI Key: URXYQSRGMALHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propyl and Fluorobenzamido Groups: The propyl and fluorobenzamido groups can be introduced through substitution reactions using suitable reagents and conditions.

    Coupling with Phenyl Group: The final step involves coupling the synthesized intermediate with a phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It can be used in biological studies to investigate its effects on various biological systems.

    Medicine: The compound may have potential therapeutic applications and can be studied for its pharmacological properties.

    Industry: It can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenethyl-4-piperidone: A derivative of 4-piperidinone with similar structural features.

    Carfentanil: A fentanyl analog with a similar piperidine ring structure.

    4-Fluoro-N-propylbenzamide: A compound with a similar fluorobenzamido group.

Uniqueness

N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C25H32FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(3-fluorobenzoyl)-propylamino]-N-phenyl-1-propylpiperidine-4-carboxamide

InChI

InChI=1S/C25H32FN3O2/c1-3-15-28-17-13-25(14-18-28,24(31)27-22-11-6-5-7-12-22)29(16-4-2)23(30)20-9-8-10-21(26)19-20/h5-12,19H,3-4,13-18H2,1-2H3,(H,27,31)

InChI Key

URXYQSRGMALHNE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CCC)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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